N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
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Overview
Description
Usually, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the structure of the molecule. It includes its molecular formula, structural formula, and three-dimensional structure. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes its reactivity, the products it forms, and the conditions required for the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. It includes its melting point, boiling point, solubility, color, odor, and reactivity.Scientific Research Applications
Antimicrobial Activity
- Synthesis of Heterocyclic Compounds with Antimicrobial Properties : Various studies have focused on the synthesis of novel heterocyclic compounds demonstrating broad-spectrum antimicrobial activity. Compounds such as benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized and found to exhibit excellent antimicrobial activity against bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Padalkar et al., 2014) (Berest et al., 2011).
Synthesis of Novel Compounds
- Development of New Synthetic Methods : Research has also been directed towards developing new synthetic methods for producing novel compounds with enhanced biological activities. The reaction of certain triazine derivatives with different amino compounds has led to the creation of new functionalized amino derivatives showing potential biological activities (Shasheva et al., 2017).
Anticancer Activity
- Investigation of Anticancer Properties : Novel compounds synthesized from triazine derivatives have been evaluated for their anticancer properties, with some showing selective activity against non-small cell lung and CNS cancer cell lines, highlighting the potential for developing targeted cancer therapies (Berest et al., 2011).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and precautions that need to be taken while handling it.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O3/c20-12-1-5-14(6-2-12)22-16(27)11-26-18(29)17(28)25-10-9-24(19(25)23-26)15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYOMLEJJTTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide |
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